

Acidity of 3-Hydroxypyridine vs. 4-Hydroxypyridine: A Comparative Analysis

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Compound of Interest

Compound Name: 3-Hydroxypyridine

Cat. No.: B7722190



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This guide provides a detailed comparison of the acidity of **3-hydroxypyridine** and 4-hydroxypyridine for researchers, scientists, and professionals in drug development. The significant difference in the acidic properties of these two isomers is primarily governed by their tautomeric equilibria in solution, a factor crucial for their behavior in biological and chemical systems.

Quantitative Comparison of Acidity

The acidity of hydroxypyridines can be considered from two perspectives: the acidity of the protonated pyridinium form (pK_{a1}) and the acidity of the neutral molecule, which involves the loss of a proton from the hydroxyl or ring nitrogen (pK_{a2}). These values dictate the charge state of the molecule at a given pH.

Compound	Structure	Predominant Tautomer (in water)	pK_{a1} (Pyridinium Deprotonation)	pK_{a2} (N-H/O-H Deprotonation)
3-Hydroxypyridine		Enol (Hydroxypyridine) & Zwitterion	4.79[1][2]	8.75[1][2]
4-Hydroxypyridine		Keto (Pyridone)	3.2	~11[3]

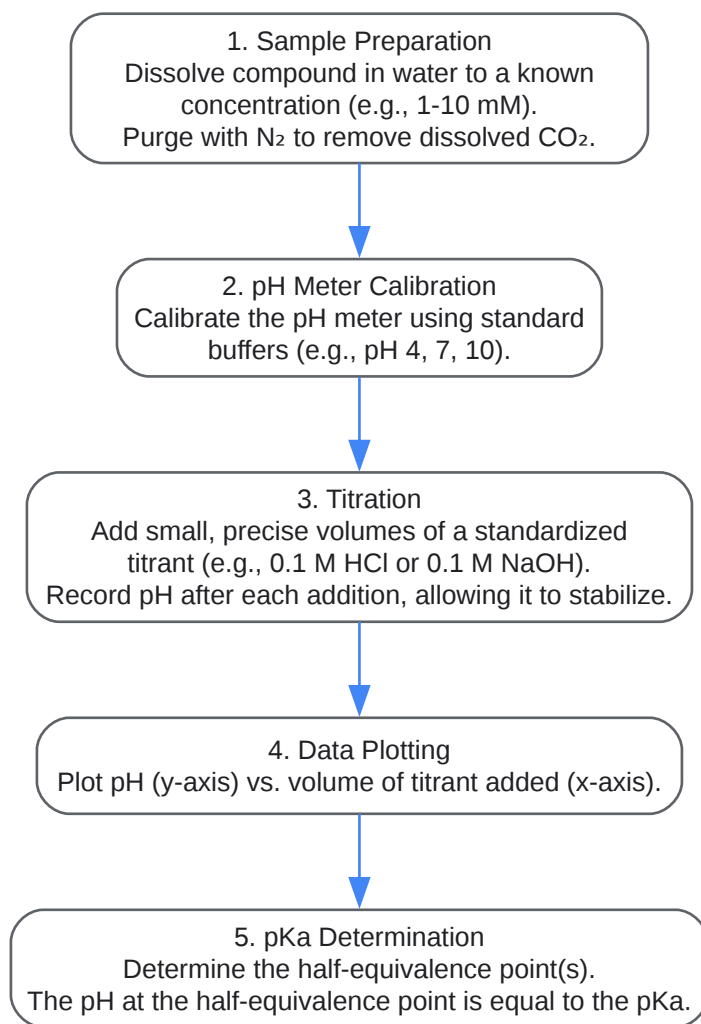
Chemical Principles: The Role of Tautomerism and Resonance

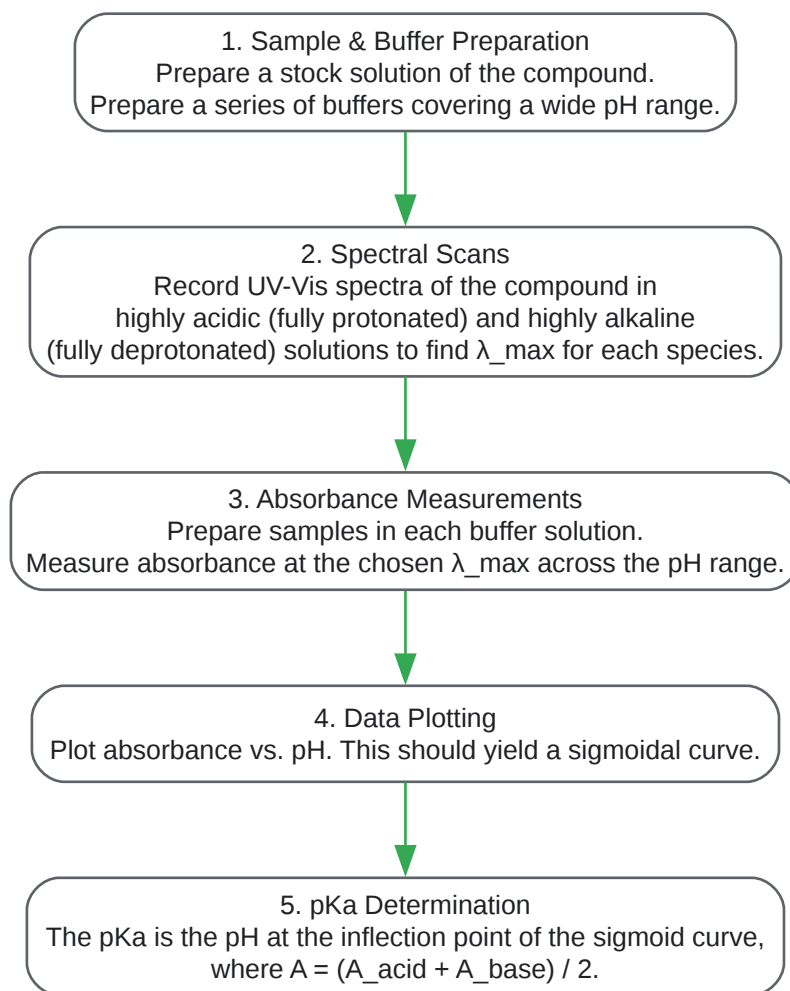
The difference in acidity between **3-hydroxypyridine** and 4-hydroxypyridine is a direct consequence of their differing tautomeric forms in aqueous solution.

4-Hydroxypyridine predominantly exists as its keto tautomer, 4-pyridone.^{[4][5][6]} This tautomer possesses significant aromatic character due to the delocalization of the nitrogen lone pair into the ring. When the conjugate base is formed by deprotonation of the hydroxyl group in the minor enol form (4-hydroxypyridine), the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This extensive delocalization stabilizes the conjugate base, making the parent molecule (specifically, its conjugate acid) more acidic. The pKa of ~3.2 reflects the deprotonation of the N-H⁺ of the pyridinium form, indicating that 4-pyridone is a relatively weak base. The deprotonation of the N-H bond of 4-pyridone itself, however, is much less favorable (pKa ~11) as it disrupts the aromaticity.

3-Hydroxypyridine, in contrast, exists in aqueous solution as an equilibrium mixture of the enol (**3-hydroxypyridine**) and a zwitterionic (inner salt) keto form.^[7] Critically, the negative charge in the conjugate base of **3-hydroxypyridine** cannot be delocalized onto the ring nitrogen via a direct resonance pathway. This lack of extensive resonance stabilization makes the conjugate base less stable compared to that of 4-hydroxypyridine. Consequently, **3-hydroxypyridine** is a weaker acid (in terms of its pyridinium form, pKa₁ = 4.79) and a stronger base than 4-hydroxypyridine. The pKa₂ of 8.75 corresponds to the deprotonation of the hydroxyl group.

The diagrams below illustrate these structural differences.





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